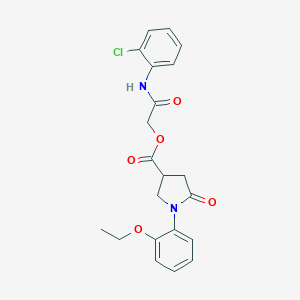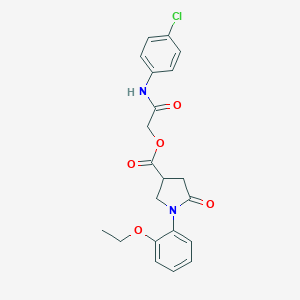![molecular formula C18H19NO6 B270932 2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270932.png)
2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the inhibition of specific enzymes and pathways. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, transcription, and repair. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits viral replication by interfering with viral DNA synthesis. In addition, the compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments include its potent activity against cancer cells, viruses, and bacteria. The compound also has low toxicity and is well-tolerated by cells. However, the limitations of using this compound include its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research of 2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One direction is to investigate the compound's potential for use in combination therapy with other anticancer drugs. Another direction is to explore the compound's activity against other viral and bacterial strains. Further studies are also needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its potent activity against cancer cells, viruses, and bacteria makes it an attractive candidate for further research. However, more studies are needed to fully understand the compound's mechanism of action and to optimize its pharmacokinetics for clinical use.
Métodos De Síntesis
The synthesis method of 2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the reaction between 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid and 3-methoxyaniline in the presence of a coupling reagent. The reaction is carried out under mild conditions and yields the desired compound in good yields.
Aplicaciones Científicas De Investigación
2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. The compound has also been investigated for its neuroprotective and anti-inflammatory effects.
Propiedades
Fórmula molecular |
C18H19NO6 |
|---|---|
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H19NO6/c1-23-11-4-2-3-10(7-11)19-14(20)8-24-17(21)15-9-5-12-13(6-9)25-18(22)16(12)15/h2-4,7,9,12-13,15-16H,5-6,8H2,1H3,(H,19,20) |
Clave InChI |
UIEIXODWPYQDNI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
Solubilidad |
49.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270849.png)
![propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270852.png)
![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270855.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270856.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate](/img/structure/B270858.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270859.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270860.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270862.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270863.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270864.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270865.png)


